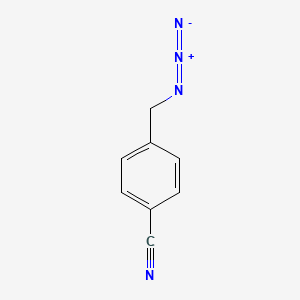

4-(Azidomethyl)benzonitrile

Vue d'ensemble

Description

The compound 4-(Azidomethyl)benzonitrile is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding the chemistry of azide-functionalized benzonitriles. The first paper discusses the reaction of 2-(2-azahetaryl)-3-oxo-4-chlorobutyronitriles with substituted benzaldehyde hydrazones, leading to the formation of 4-arylideneamino-2-(1-R-benzimidazol-2-yl)-3-oxobutyronitriles . The second paper describes the synthesis and characterization of azo-benzoic acids and their precursors, which involve azide and diazenyl groups . These studies provide a context for understanding the reactivity and properties of azide-containing aromatic compounds.

Synthesis Analysis

While the synthesis of 4-(Azidomethyl)benzonitrile is not explicitly detailed in the papers, the methodologies described could potentially be adapted for its synthesis. The first paper indicates that the starting nitriles undergo a reaction with benzaldehyde hydrazones, which could suggest a route for introducing azide groups into a benzonitrile framework . The second paper provides information on the synthesis of azo compounds, which are closely related to azides in terms of their nitrogen-rich character . These synthetic approaches could be relevant for the preparation of azide-functionalized benzonitriles.

Molecular Structure Analysis

The molecular structure of azide-containing compounds is of significant interest due to their unique properties and reactivity. The second paper uses spectroscopic techniques such as NMR, UV-VIS, and IR, as well as density functional theory (DFT) calculations, to confirm the structures of azo-benzoic acids . These methods could be applied to determine the molecular structure of 4-(Azidomethyl)benzonitrile, providing insights into its electronic configuration and geometry.

Chemical Reactions Analysis

The reactivity of azide groups in chemical reactions is well-documented, although the specific reactions of 4-(Azidomethyl)benzonitrile are not covered in the papers. The first paper's discussion of the reactivity of nitriles with hydrazones could be extrapolated to hypothesize potential reactions involving 4-(Azidomethyl)benzonitrile, such as cycloadditions or nucleophilic substitutions . The second paper's exploration of acid-base dissociation and azo-hydrazone tautomerism provides a foundation for understanding the dynamic behavior of azide compounds in various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azide-functionalized benzonitriles can be inferred from the studies. The first paper suggests that the basicity of the heterocyclic fragment in the starting nitrile influences the reaction course . This could imply that the electron-withdrawing azide group in 4-(Azidomethyl)benzonitrile may affect its reactivity and stability. The second paper's investigation into the solvent and pH-dependent behavior of azo compounds indicates that 4-(Azidomethyl)benzonitrile may also exhibit solvent-dependent properties, such as solubility and tautomerism .

Applications De Recherche Scientifique

Electrolyte Additives in High Voltage Batteries

Research by Huang et al. (2014) explored derivatives of benzonitrile, specifically 4-(Trifluoromethyl)-benzonitrile, as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. Their study found that these additives significantly improve the cyclic stability and capacity retention of the batteries, highlighting a potential application for similar benzonitrile derivatives in enhancing battery performance and longevity (Huang et al., 2014).

Corrosion Inhibition

Chaouiki et al. (2018) investigated the use of benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings suggest that these compounds are excellent corrosion inhibitors, with some showing superior performance in protecting steel surfaces. This research opens the possibility for benzonitrile derivatives to be used in industrial applications where corrosion resistance is critical (Chaouiki et al., 2018).

Catalytic Applications

The work of Jia and Wang (2016) focused on the catalytic applications of benzonitriles, specifically in the synthesis of benzonitriles through N-Heterocyclic Carbene-Catalyzed [4 + 2]-benzannulation. This method represents an innovative approach to assemble benzonitrile frameworks, which are important in the creation of pharmaceuticals and agrochemicals (Jia & Wang, 2016).

Charge-Transfer Dynamics

Studies by Rhinehart et al. (2012) and others have investigated the charge-transfer dynamics of various benzonitrile derivatives, such as 4-(Dimethylamino)benzonitrile. These studies contribute to our understanding of photoinduced charge-transfer processes, which are essential in the development of advanced materials for photovoltaics and other optoelectronic applications (Rhinehart et al., 2012).

Environmental Applications

Masunaga et al. (1995) explored the hydrolysis of para-substituted benzonitriles, including their transformation in water. Understanding the behavior of these compounds in environmental contexts is crucial for assessing their impact on ecosystems and for developing methods to mitigate potential pollution (Masunaga et al., 1995).

Safety And Hazards

The safety data sheet for 4-(Azidomethyl)benzonitrile indicates that it is a highly flammable liquid and vapor, and it causes skin irritation . It is recommended to keep the container tightly closed, keep away from heat/sparks/open flames/hot surfaces, and avoid contact with skin, eyes, or clothing . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Propriétés

IUPAC Name |

4-(azidomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-5-7-1-3-8(4-2-7)6-11-12-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVIVHINAVAKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454177 | |

| Record name | 4-(azidomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azidomethyl)benzonitrile | |

CAS RN |

84466-87-5 | |

| Record name | 4-(azidomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

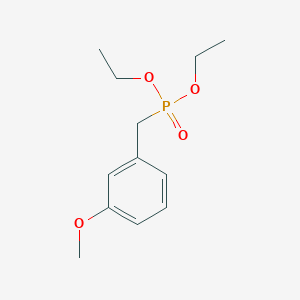

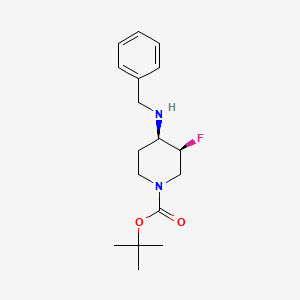

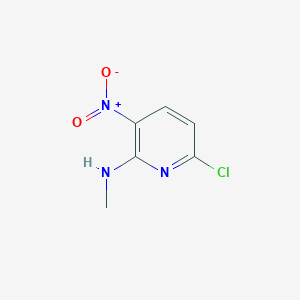

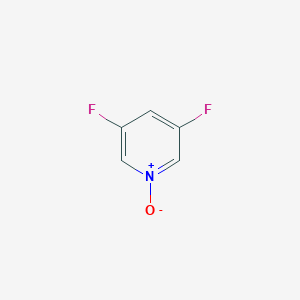

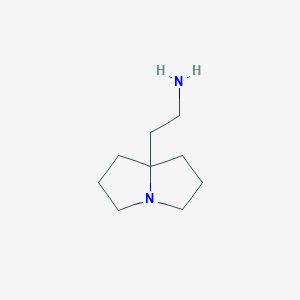

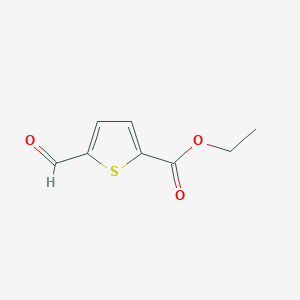

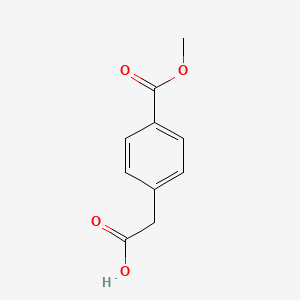

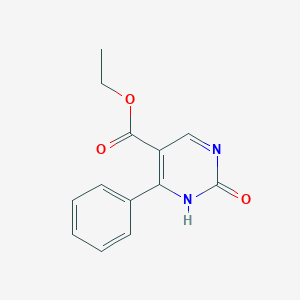

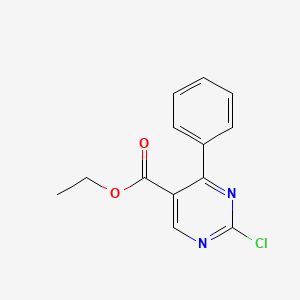

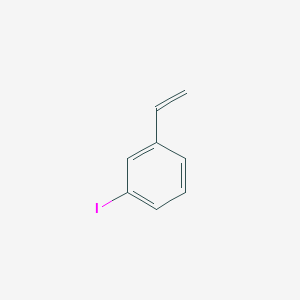

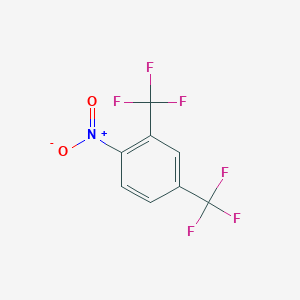

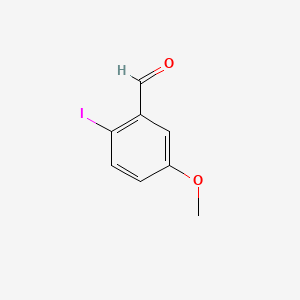

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.